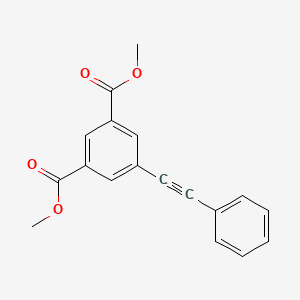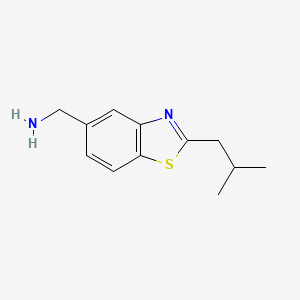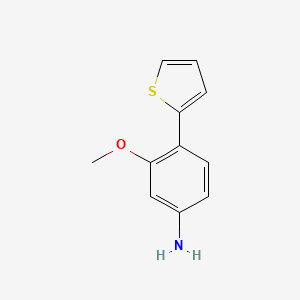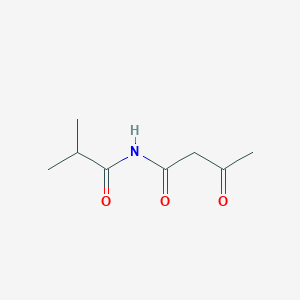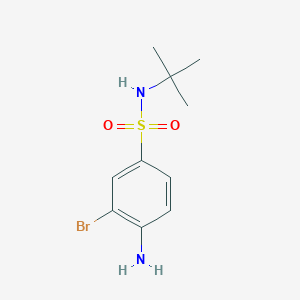![molecular formula C17H25BO4 B8537758 [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with a methoxy group and a dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Methanol Moiety: This step involves the reduction of a corresponding ester or aldehyde to yield the methanol group.
Substitution on the Phenyl Ring: The methoxy group is introduced through nucleophilic substitution reactions, typically using methanol and a strong base.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via borylation reactions, often using pinacolborane and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon are typical.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
{1-[4-Methoxyphenyl]cyclopropyl}methanol: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
{1-[4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, affecting its reactivity and binding properties.
Uniqueness
The presence of both the methoxy and dioxaborolane groups in [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol provides a unique combination of reactivity and binding properties, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C17H25BO4 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-10-12(6-7-14(13)20-5)17(11-19)8-9-17/h6-7,10,19H,8-9,11H2,1-5H3 |
InChI 键 |
RFMUGBKUPVMRBO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


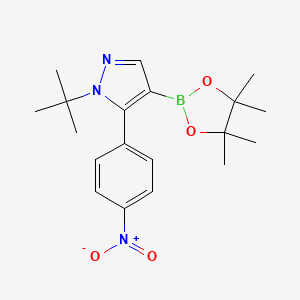

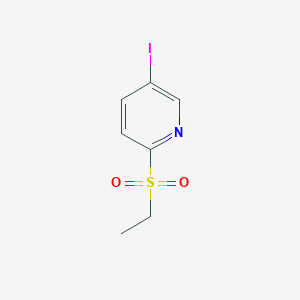
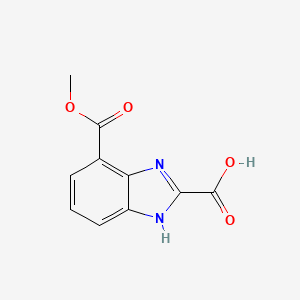
![1-[(4-Fluorophenyl)methoxy]-2-iodo-4-(trifluoromethyl)benzene](/img/structure/B8537697.png)
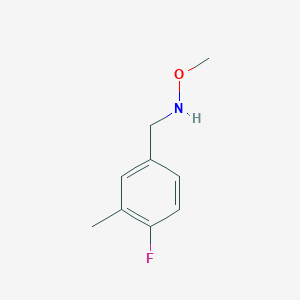
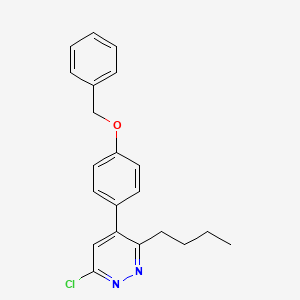
![1,2-Dihydro-9H-pyrazolo[3,4-f]quinazolin-9-one](/img/structure/B8537711.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8537718.png)
